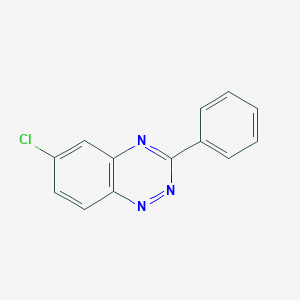
6-Chloro-3-phenyl-1,2,4-benzotriazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-phenyl-1,2,4-benzotriazine is a heterocyclic compound belonging to the benzotriazine family. These compounds are known for their aromatic, fused nitrogen-containing ring structures, which exhibit diverse biological activities and interesting chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-phenyl-1,2,4-benzotriazine can be achieved through various methods, including:
Cyclization of N-protected (2-acylamino)arylhydrazines: This method involves coupling 2-iodoaryl amides with N-Boc-protected hydrazine in the presence of copper (I) iodide as a catalyst and pyrrole-2-carboxylic acid as the ligand.
[4+2] Cycloaddition Reactions: This method involves the cycloaddition of appropriate precursors to form the benzotriazine ring.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-phenyl-1,2,4-benzotriazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are commonly used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotriazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
6-Chloro-3-phenyl-1,2,4-benzotriazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Chloro-3-phenyl-1,2,4-benzotriazine involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure and functional groups allow it to bind with enzymes and receptors in biological systems, leading to various biological effects. For example, benzotriazine derivatives can inhibit enzymes involved in DNA replication and repair, making them potential anticancer agents .
Comparison with Similar Compounds
3-Phenyl-1,2,4-benzotriazine: Lacks the chloro group at the 6th position, resulting in different chemical and biological properties.
6-Ethoxy-3-phenyl-1,2,4-benzotriazine: Contains an ethoxy group instead of a chloro group, leading to variations in reactivity and applications.
Uniqueness: This structural feature allows for specific interactions with biological targets and enhances its utility in various scientific and industrial applications .
Properties
CAS No. |
99768-31-7 |
|---|---|
Molecular Formula |
C13H8ClN3 |
Molecular Weight |
241.67 g/mol |
IUPAC Name |
6-chloro-3-phenyl-1,2,4-benzotriazine |
InChI |
InChI=1S/C13H8ClN3/c14-10-6-7-11-12(8-10)15-13(17-16-11)9-4-2-1-3-5-9/h1-8H |
InChI Key |
LHSLLOJMTFKELM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


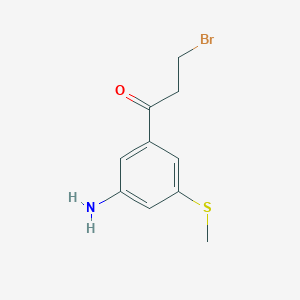

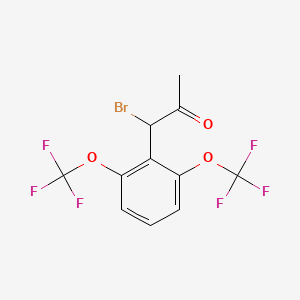

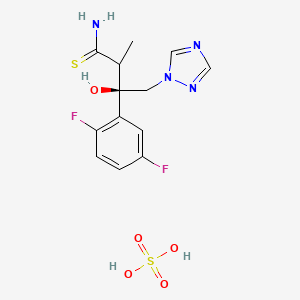

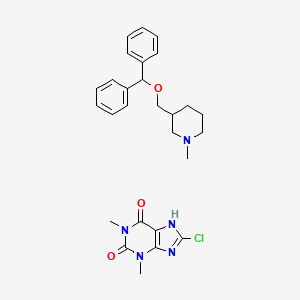
![1-Decyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14069889.png)
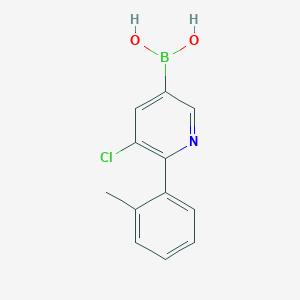
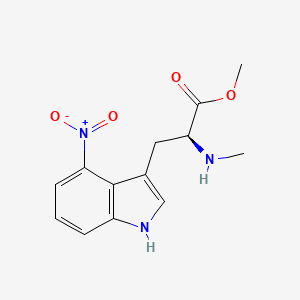

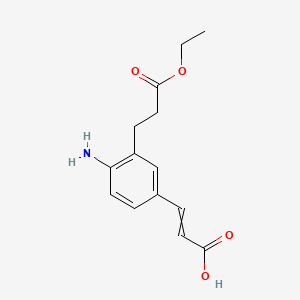
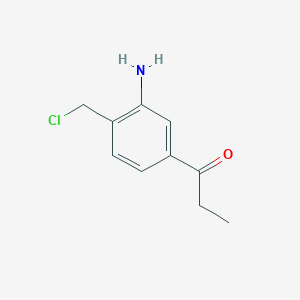
![1-(2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-2-yl)ethan-1-one](/img/structure/B14069921.png)
